2-amino-N-(2-methylbenzyl)benzamide
Description
2-Amino-N-(2-methylbenzyl)benzamide is a benzamide derivative characterized by an amino group (-NH₂) at the ortho position of the benzamide core and a 2-methylbenzyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-amino-N-[(2-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
XHBFBMXITVTRGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy) increase melting points compared to alkyl or halogen substituents. For example, 2-amino-N-(3,4-dimethoxyphenyl)benzamide (4) melts at 166°C, while 2-amino-N-(4-methoxyphenyl)benzamide (5) melts at 121°C, demonstrating the impact of substituent position .
- Synthetic Yields: High yields (>95%) are achievable for compounds like 2-amino-N-(p-tolyl)benzamide (7) via method A, whereas halogenated analogs (e.g., 2-amino-N-(4-chlorobenzyl)benzamide (9)) show variable yields depending on the synthesis route .
Key Observations :
- HDAC Inhibition: Substitutions on the benzamide core significantly influence enzyme targeting. For instance, CI-994’s acetylated amino group enhances HDAC-1/2 inhibition, while oxadiazole-containing derivatives (e.g., compound in ) show specificity for HDAC-8 .
- Anti-Infective Potential: Thiazole and triazole substituents (e.g., in ) correlate with broad-spectrum anti-infective activity, suggesting that similar modifications in this compound could expand its therapeutic scope .
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